molecular formula C10H20N2O B12948532 1-Ethyl-5-isobutylpiperazin-2-one

1-Ethyl-5-isobutylpiperazin-2-one

Cat. No.: B12948532
M. Wt: 184.28 g/mol
InChI Key: IIPNMKFGSRIZEK-UHFFFAOYSA-N
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Description

1-Ethyl-5-isobutylpiperazin-2-one is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

1-ethyl-5-(2-methylpropyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-4-12-7-9(5-8(2)3)11-6-10(12)13/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPNMKFGSRIZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(NCC1=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-5-isobutylpiperazin-2-one typically involves the reaction of piperazine with ethyl and isobutyl substituents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Chemical Reactions Analysis

1-Ethyl-5-isobutylpiperazin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-5-isobutylpiperazin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-isobutylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Ethyl-5-isobutylpiperazin-2-one can be compared with other similar piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

1-Ethyl-5-isobutylpiperazin-2-one, a chiral compound belonging to the class of piperazinones, has garnered attention in medicinal chemistry due to its potential therapeutic applications. With the molecular formula C12H20N2OC_{12}H_{20}N_{2}O, this compound features a piperazine ring substituted with ethyl and isobutyl groups, which significantly influence its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent. Studies indicate that it may disrupt microbial cell membranes or inhibit essential enzymatic pathways in bacteria.
  • Antiviral Effects : Preliminary research suggests antiviral properties, potentially through the inhibition of viral replication or interference with viral entry into host cells.
  • Anticancer Activity : Investigations into the compound's anticancer effects have revealed its ability to induce apoptosis in cancer cell lines. The mechanism may involve modulation of cell cycle progression and inhibition of tumor growth.

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors, influencing signaling pathways that regulate cell proliferation and survival.
  • Enzyme Modulation : It could act as an inhibitor or activator of enzymes involved in metabolic processes, which can lead to altered cellular responses.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development.
  • Anticancer Research : In vitro assays conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 µM to 25 µM across different cell lines, indicating its effectiveness in inhibiting cancer cell proliferation.
  • Mechanistic Insights : Further research involving flow cytometry indicated that treatment with this compound led to an increase in apoptotic cells, suggesting that the compound activates apoptotic pathways in cancer cells.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-4-(isobutyl)piperazinePiperazine ring with a methyl groupDifferent pharmacological profiles
1-Ethyl-4-(hydroxymethyl)piperazineHydroxymethyl at the 4-positionPotentially different biological activity
3-Isopropylpiperazin-2-oneIsopropyl at the 3-positionVariation in steric hindrance affecting activity
1-(3-Chloropropyl)piperazineChloropropyl substituentDifferent reactivity due to electronegative chlorine

The structural uniqueness of this compound allows for distinct interactions within biological systems compared to these similar compounds.

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